

Application of 1-Indanone in the Synthesis of Antiviral Compounds

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Compound of Interest

Compound Name: 1-Indanone

Cat. No.: B7761730

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Application Notes

1-Indanone, a versatile bicyclic ketone, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid structure and amenability to functionalization at various positions make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. In the field of virology, **1-indanone** derivatives have emerged as promising candidates for antiviral drug discovery, with demonstrated activity against several viruses.

The primary strategies for incorporating the **1-indanone** moiety into potential antiviral agents involve its derivatization into two main classes of compounds: **1-indanone** thiosemicarbazones and **1-indanone** chalcones. These derivatives have shown potent antiviral effects, particularly against Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV), respectively.

1-Indanone Thiosemicarbazones have been investigated for their activity against HCV, a leading cause of chronic liver disease. Thiosemicarbazones derived from 5,6-dimethoxy-**1-indanone** have shown potent suppression of HCV replication.^{[1][2]} The mechanism of action is believed to involve the inhibition of non-structural proteins of the virus.^{[1][2]}

1-Indanone Chalcones have demonstrated significant antiviral activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV).^[3] Chalcones are synthesized through a Claisen-Schmidt condensation between **1-indanone** and various substituted benzaldehydes. Certain

synthesized chalcone derivatives have exhibited superior therapeutic and protective activities against TMV compared to the commercial antiviral agent Ningnanmycin.

The exploration of **1-indanone** as a building block in antiviral drug design is a promising and active area of research. The synthetic accessibility and the demonstrated biological activity of its derivatives make it a key pharmacophore for the development of next-generation antiviral therapeutics.

Quantitative Data Summary

The following tables summarize the antiviral activity of selected **1-indanone** derivatives.

Table 1: Antiviral Activity of **1-Indanone** Thiosemicarbazone Derivatives against Bovine Viral Diarrhea Virus (BVDV)*

Compound	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI = CC ₅₀ /EC ₅₀)
2m	-	-	80.29
Ribavirin (Control)	-	-	11.64

*BVDV is a surrogate model for Hepatitis C Virus (HCV). Data from Finkielsztejn, L. M., et al. (2008).

Table 2: Anti-Tobacco Mosaic Virus (TMV) Activity of **1-Indanone** Chalcone Derivatives

Compound	Therapeutic Activity (EC ₅₀ , μg/mL)	Protective Activity (EC ₅₀ , μg/mL)
N2	70.7	60.8
N7	89.9	-
N1	-	123.6
N10	-	120.3
Ningnanmycin (Control)	158.3	175.6

Data from Sun, N., et al. (2023).

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone Thiosemicarbazones

This protocol describes the general synthesis of **1-indanone** thiosemicarbazones, exemplified by the reaction of **1-indanone** with thiosemicarbazide.

Materials:

- **1-indanone** (or a substituted **1-indanone** derivative)
- Thiosemicarbazide
- Glacial Acetic Acid
- Ethanol

Procedure:

- Dissolve **1-indanone** (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (10 mL) in a round-bottom flask.
- Add a catalytic amount of glacial acetic acid to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the resulting precipitate is collected by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
- Dry the purified **1-indanone** thiosemicarbazone product.

Protocol 2: Synthesis of 1-Indanone Chalcones

This protocol outlines the Claisen-Schmidt condensation for the synthesis of **1-indanone** chalcones.

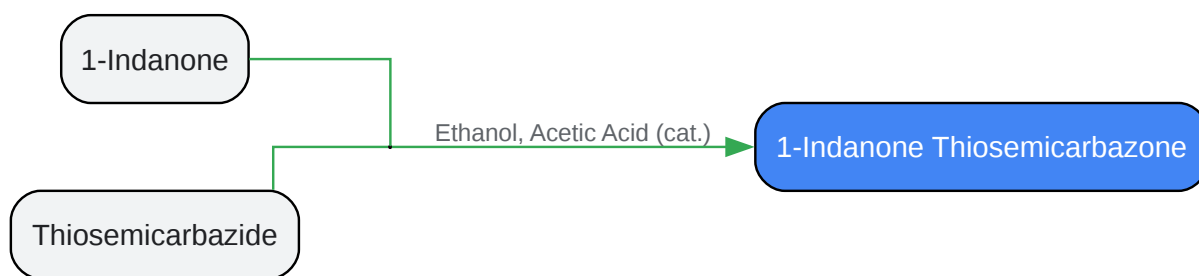
Materials:

- **1-indanone**
- Substituted benzaldehyde
- Methanol
- Piperidine (catalyst)

Procedure:

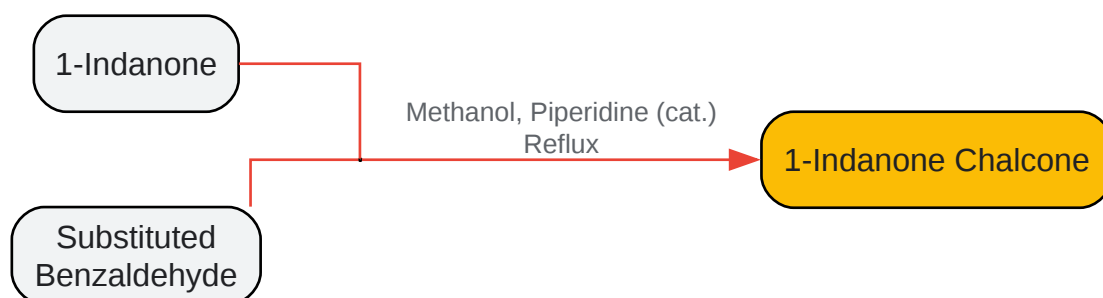
- In a round-bottom flask, dissolve **1-indanone** (0.01 mol) and the appropriately substituted benzaldehyde (0.01 mol) in methanol (10 mL).
- Add a catalytic amount of piperidine to the mixture.
- Reflux the reaction mixture at 75-85°C for 12 hours.
- After the reflux period, allow the mixture to cool to room temperature.
- The chalcone product will precipitate out of the solution. Collect the precipitate by filtration.
- Wash the filtered solid with cold methanol to afford the purified product.
- Further purification can be achieved by recrystallization from ethanol.

Visualizations



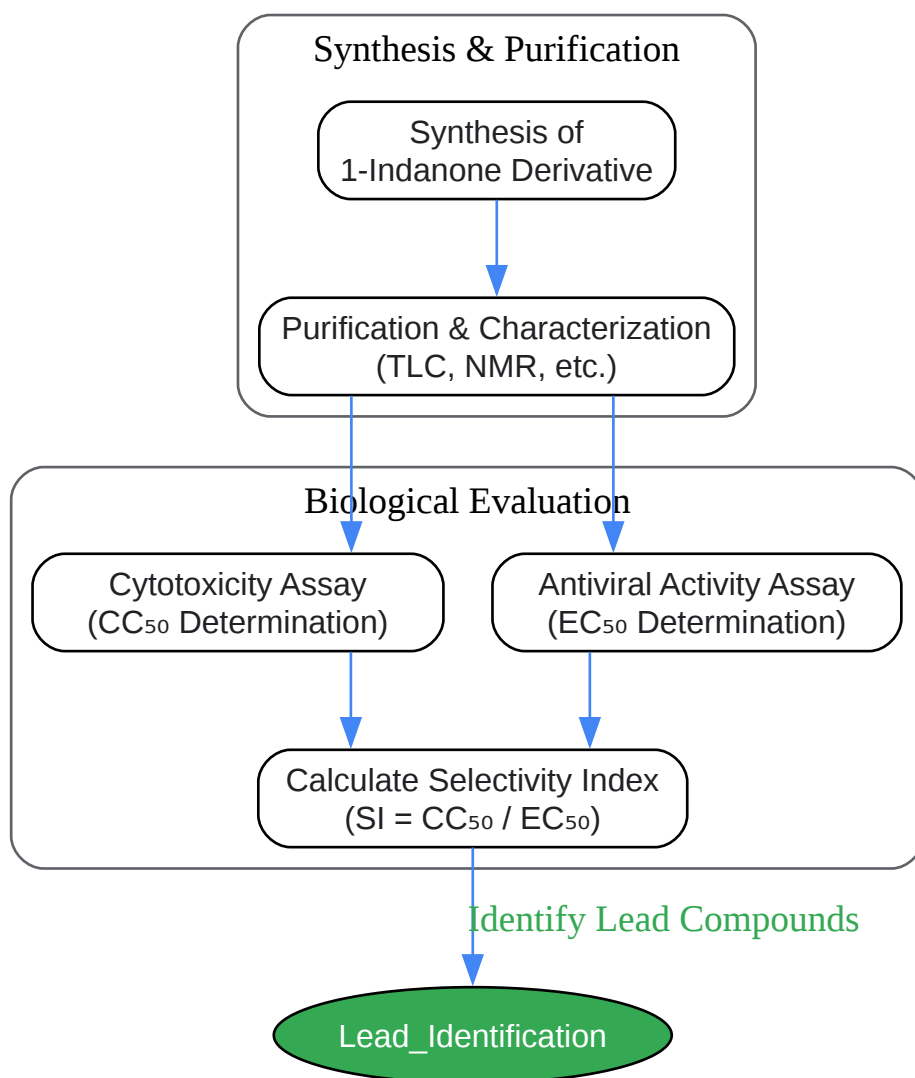
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Caption: Synthetic scheme for **1-indanone** thiosemicarbazone.



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Caption: Synthesis of **1-indanone** chalcone via Claisen-Schmidt condensation.



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Caption: General workflow for antiviral screening of **1-indanone** derivatives.

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References

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